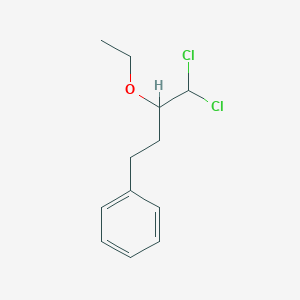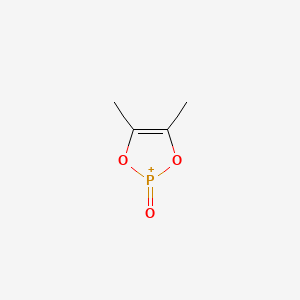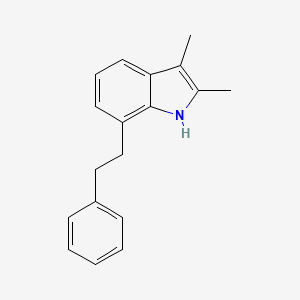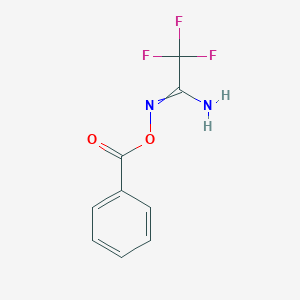![molecular formula C22H49NO4P2 B14391113 [(Octadecylazanediyl)bis(methylene)]bis[methyl(phosphinic acid)] CAS No. 89439-60-1](/img/structure/B14391113.png)
[(Octadecylazanediyl)bis(methylene)]bis[methyl(phosphinic acid)]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Octadecylazanediyl)bis(methylene)]bis[methyl(phosphinic acid)] is a phosphinic acid derivative known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Octadecylazanediyl)bis(methylene)]bis[methyl(phosphinic acid)] typically involves the reaction of octadecylamine with formaldehyde and hypophosphorous acid. The reaction proceeds through a Mannich-type mechanism, where the amine, formaldehyde, and hypophosphorous acid react to form the desired phosphinic acid derivative . The reaction conditions often include the use of acetic acid as a solvent and a temperature range of 60-80°C to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as palladium or copper can enhance the reaction efficiency and reduce the reaction time . Additionally, microwave-assisted synthesis has been explored to further optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
[(Octadecylazanediyl)bis(methylene)]bis[methyl(phosphinic acid)] undergoes various chemical reactions, including:
Reduction: Reduction of the phosphinic acid groups can be achieved using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphinic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: [(Octadecylazanediyl)bis(methylene)]bis[methyl(phosphonic acid)]
Reduction: [(Octadecylazanediyl)bis(methylene)]bis[methyl(phosphine)]
Substitution: [(Octadecylazanediyl)bis(methylene)]bis[methyl(alkylphosphinic acid)]
Wissenschaftliche Forschungsanwendungen
[(Octadecylazanediyl)bis(methylene)]bis[methyl(phosphinic acid)] has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a corrosion inhibitor in biological systems.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of surfactants and emulsifiers due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of [(Octadecylazanediyl)bis(methylene)]bis[methyl(phosphinic acid)] involves its ability to form strong hydrogen bonds and coordinate with metal ions. The phosphinic acid groups can chelate metal ions, making it effective in applications such as corrosion inhibition and metal ion sequestration . Additionally, its long hydrophobic chain allows it to interact with lipid membranes, which is crucial for its antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
[(Octadecylazanediyl)bis(methylene)]bis[methyl(phosphinic acid)] can be compared with other phosphinic acid derivatives:
[(Octadecylazanediyl)bis(methylene)]bis[methyl(phosphonic acid)]: Similar structure but with phosphonic acid groups instead of phosphinic acid groups, leading to different reactivity and applications.
[(Octadecylazanediyl)bis(methylene)]bis[methyl(alkylphosphinic acid)]: Contains alkyl groups instead of hydrogen atoms on the phosphinic acid groups, affecting its solubility and reactivity.
The uniqueness of [(Octadecylazanediyl)bis(methylene)]bis[methyl(phosphinic acid)] lies in its combination of a long hydrophobic chain and reactive phosphinic acid groups, making it versatile for various applications in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
89439-60-1 |
|---|---|
Molekularformel |
C22H49NO4P2 |
Molekulargewicht |
453.6 g/mol |
IUPAC-Name |
[[hydroxy(methyl)phosphoryl]methyl-octadecylamino]methyl-methylphosphinic acid |
InChI |
InChI=1S/C22H49NO4P2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(21-28(2,24)25)22-29(3,26)27/h4-22H2,1-3H3,(H,24,25)(H,26,27) |
InChI-Schlüssel |
LPPPAFLTUIERPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN(CP(=O)(C)O)CP(=O)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S,3S)-2,3-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14391052.png)
![4-Methyldihydro-6H-pyrazolo[1,2-a][1,2,4]triazine-1,3(2H,4H)-dione](/img/structure/B14391059.png)






![N'-[4-Chloro-2-(trifluoromethyl)phenyl]-N-heptyl-N-(2-phenylethyl)urea](/img/structure/B14391104.png)


